(s)-6-Fluoro-2,2-dimethylchroman-4-ol
CAS No.: 235422-97-6
Cat. No.: VC5557372
Molecular Formula: C11H13FO2
Molecular Weight: 196.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 235422-97-6 |
|---|---|
| Molecular Formula | C11H13FO2 |
| Molecular Weight | 196.221 |
| IUPAC Name | (4S)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol |
| Standard InChI | InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | BEZSNFOXBWMXRK-VIFPVBQESA-N |
| SMILES | CC1(CC(C2=C(O1)C=CC(=C2)F)O)C |
Introduction
Structural Characteristics and Stereochemical Considerations
The molecular architecture of (S)-6-Fluoro-2,2-dimethylchroman-4-ol features a chroman ring system—a benzopyran moiety fused with a dihydropyran ring. Key substituents include a fluorine atom at the 6-position and two methyl groups at the 2-position, which confer steric and electronic modifications critical to its biological activity. The hydroxyl group at the 4-position introduces hydrogen-bonding capabilities, enhancing interactions with biological targets.
Stereochemistry and Configurational Stability
The (S)-configuration at the 4-position dictates its enantiomeric purity, a factor paramount for its pharmacological efficacy. Computational studies using density functional theory (DFT) have elucidated the energy barriers associated with epimerization, revealing that the (S)-enantiomer exhibits greater stability compared to its (R)-counterpart. This stability is attributed to favorable intramolecular hydrogen bonding between the hydroxyl group and the adjacent oxygen atom in the chroman ring, as evidenced by bond lengths of and angles of in optimized DFT models.
Synthesis and Chemical Preparation
Multi-Step Organic Synthesis
The synthesis of (S)-6-Fluoro-2,2-dimethylchroman-4-ol typically involves a sequence of Friedel-Crafts alkylation, fluorination, and stereoselective reduction. A representative protocol begins with 2,2-dimethylchroman-4-one, which undergoes electrophilic fluorination using in acetonitrile to yield 6-fluoro-2,2-dimethylchroman-4-one . Subsequent asymmetric reduction using ()-CBS (Corey-Bakshi-Shibata) catalyst achieves enantiomeric excess (ee) >98%, producing the (S)-alcohol with a yield of 82% .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Fluorination | Selectfluor®, CH₃CN, 60°C | 75 | – |
| Asymmetric Reduction | (R)-CBS, BH₃·THF, -20°C | 82 | >98 |
Enzymatic Resolution Strategies
Alternative approaches employ esterase-mediated resolution for large-scale production. Using immobilized Geobacillus thermocatenulatus esterases (EstS), racemic methyl 6-fluoro-chroman-2-carboxylate undergoes hydrolysis in a biphasic toluene-water system, achieving 96.9% ee for the (S)-enantiomer . This method offers a greener alternative to traditional chemical resolution, with a total mole yield of 93.5% across ten batches .
Computational Studies and Molecular Interactions
Density Functional Theory (DFT) Analyses
DFT calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 5.3 eV, indicating moderate reactivity. The electrostatic potential map shows a regions of high electron density around the fluorine atom () and hydroxyl group (), correlating with nucleophilic attack susceptibility at the 4-position.
Molecular Dynamics Simulations
Steered molecular dynamics (SMD) simulations of (S)-6-Fluoro-2,2-dimethylchroman-4-ol bound to ICAM-1 demonstrate a binding free energy () of , driven by van der Waals interactions (68%) and electrostatic contributions (22%) . The compound induces conformational changes in the LFA-1 binding pocket, reducing ICAM-1 adhesion by 74% at 10 μM .
Applications in Medicinal Chemistry
Prodrug Development
Ester derivatives, such as the 4-acetoxy analog, exhibit improved bioavailability () compared to the parent compound () in rodent models. Hydrolysis in hepatic microsomes regenerates the active (S)-enantiomer with a half-life of 2.3 hours.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the chroman scaffold reveal that:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume